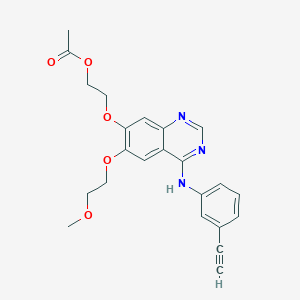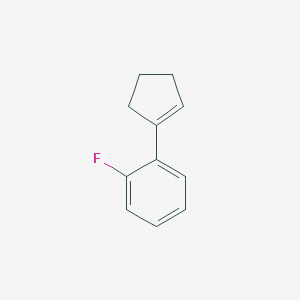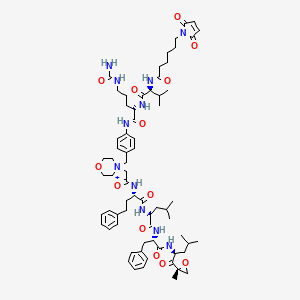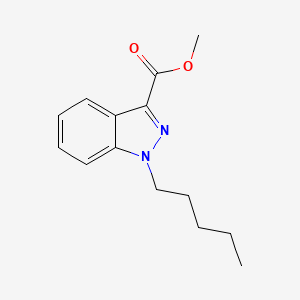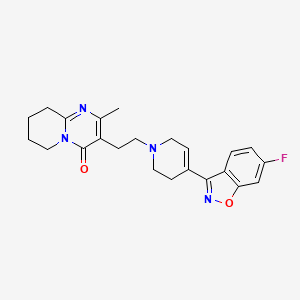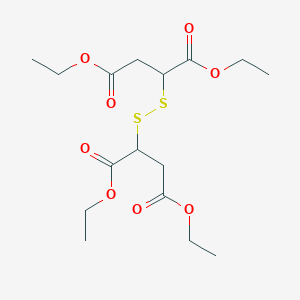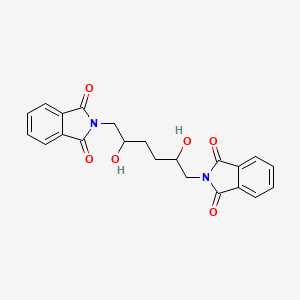
2,2'-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) is a complex organic compound with the molecular formula C22H20N2O6 and a molecular weight of 408.4 g/mol. This compound is an intermediate in the preparation of tetrahydrofuran derivatives and is characterized by its white solid appearance.
Preparation Methods
The synthesis of 2,2’-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) typically involves the reaction of phthalic anhydride with aniline derivatives under reflux conditions in toluene solvent . The reaction is carried out for 24 hours, followed by purification to obtain the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2,2’-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like DMSO. .
Scientific Research Applications
2,2’-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and tetrahydrofuran derivatives.
Biology: Investigated for its potential biological activities, including interactions with dopamine receptors.
Medicine: Explored for its potential use in developing antiepileptic and antipsychotic agents.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
Comparison with Similar Compounds
2,2’-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) can be compared with other isoindoline-1,3-dione derivatives:
2,2’-[dithiobis(hexane-1,6-diyl)]bis[1H-isoindole-1,3(2H)-dione]: Similar structure but contains sulfur atoms, leading to different chemical properties.
N-isoindoline-1,3-dione: A simpler compound with fewer functional groups, used in various organic syntheses.
The uniqueness of 2,2’-(2,5-Dihydroxyhexane-1,6-diyl)bis(isoindoline-1,3-dione) lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H20N2O6 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[6-(1,3-dioxoisoindol-2-yl)-2,5-dihydroxyhexyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H20N2O6/c25-13(11-23-19(27)15-5-1-2-6-16(15)20(23)28)9-10-14(26)12-24-21(29)17-7-3-4-8-18(17)22(24)30/h1-8,13-14,25-26H,9-12H2 |
InChI Key |
IBLQALNWMDNRJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCC(CN3C(=O)C4=CC=CC=C4C3=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


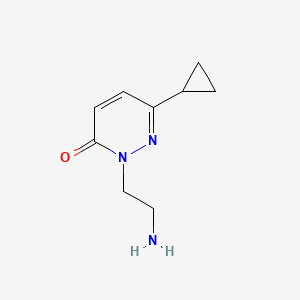

![B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid](/img/structure/B13434074.png)
![(2R)-2-[(2S)-2-Aminobutanamido]butanamide](/img/structure/B13434080.png)
